Cas no 1807100-05-5 (3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde)

3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde
-
- インチ: 1S/C8H5Cl2F2NO/c9-2-6-4(3-14)1-5(10)7(13-6)8(11)12/h1,3,8H,2H2
- InChIKey: ALXKMZJSQSTZFS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=O)C(CCl)=NC=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30
3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029048425-1g |
3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde |
1807100-05-5 | 97% | 1g |
$3,039.60 | 2022-03-31 | |
Alichem | A029048425-250mg |
3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde |
1807100-05-5 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029048425-500mg |
3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde |
1807100-05-5 | 97% | 500mg |
$1,630.00 | 2022-03-31 |
3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehydeに関する追加情報
Recent Advances in the Study of 3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde (CAS: 1807100-05-5)
3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde (CAS: 1807100-05-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the design of novel pyridine-based derivatives with potential applications in crop protection and medicinal chemistry. This research brief consolidates the latest findings related to this compound, focusing on its synthetic pathways, biological activities, and potential industrial applications.
A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated the utility of 3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde as a precursor for the synthesis of fungicidal agents. The research team successfully developed a series of pyridine-carboxamide derivatives, exhibiting potent activity against Botrytis cinerea and Fusarium oxysporum. The compound's unique structural features, including the difluoromethyl and chloromethyl groups, were found to enhance binding affinity to fungal cytochrome P450 enzymes, thereby improving efficacy.
In the pharmaceutical domain, a recent patent application (WO2023056789) disclosed the use of this aldehyde derivative in the synthesis of kinase inhibitors. The presence of the difluoromethyl group at the 2-position of the pyridine ring was shown to significantly improve metabolic stability and bioavailability of the resulting drug candidates. Molecular docking studies revealed that derivatives of 1807100-05-5 exhibited strong interactions with the ATP-binding site of target kinases, suggesting potential applications in oncology therapeutics.
From a synthetic chemistry perspective, advancements have been made in the large-scale production of 3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde. A 2024 report in Organic Process Research & Development described an optimized three-step synthesis from commercially available 2,6-dichloropyridine, achieving an overall yield of 68% with excellent purity (>99.5%). The process features a novel chloromethylation step using paraformaldehyde and hydrochloric acid under phase-transfer conditions, followed by selective difluoromethylation using ClCF2H gas.
Environmental and safety assessments of this compound have also progressed. Regulatory studies conducted in accordance with OECD guidelines indicate that 1807100-05-5 exhibits moderate aquatic toxicity (LC50 = 12.5 mg/L for Daphnia magna), prompting recommendations for proper containment measures in industrial settings. Recent biodegradation studies suggest that advanced oxidation processes (AOPs) can effectively degrade this compound in wastewater streams, with >90% removal achieved using UV/H2O2 treatment.
Looking forward, research directions for 3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde include exploration of its use in metal-organic frameworks (MOFs) for catalytic applications, as well as further investigation of its derivatives as potential antiviral agents. The compound's versatile reactivity profile continues to make it a valuable building block in both academic and industrial research settings.
1807100-05-5 (3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde) 関連製品
- 2228827-01-6(1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 1314677-99-0(2-3-(difluoromethyl)phenyl-2-methylpropanoic acid)
- 16427-44-4(2-Methoxymethyl Methansulfonate)
- 1788024-58-7(ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride)
- 146798-33-6(Benzonitrile, 3-[(3S)-1-propyl-3-piperidinyl]-, hydrochloride (1:1))
- 1528849-43-5((4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine)
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)
- 1261679-75-7(1-Bromo-3-(difluoromethyl)-2-nitrobenzene)
- 1891799-20-4(1-{1-[2-Methoxy-5-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine)
- 17321-20-9(3-Chloro-6-ethoxypyridazine)




